molecular formula C33H39NO4 B388589 2-isopropyl-5-methylcyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate

2-isopropyl-5-methylcyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate

Cat. No.: B388589
M. Wt: 513.7g/mol
InChI Key: LBRKCGPPIMREDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate is a complex organic compound with a unique structure It is characterized by a cyclohexyl ring substituted with a methyl and isopropyl group, and a butanoate ester linked to a pentacyclic structure containing multiple double bonds and a nitrogen atom

Preparation Methods

The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate can be achieved through a multi-step process involving several key reactions. One common method involves the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions typically involve room temperature and an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple double bonds and a nitrogen atom makes it susceptible to oxidation reactions, which can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups in the structure.

    Substitution: The cyclohexyl ring and ester groups can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like alkoxides or amines.

Scientific Research Applications

5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The presence of multiple double bonds and a nitrogen atom allows it to form stable complexes with metal ions and other molecules. These interactions can modulate biochemical pathways and influence cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act on enzymes and receptors involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

Compared to other similar compounds, 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate stands out due to its unique pentacyclic structure and the presence of multiple functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their functional groups and overall reactivity, making each one unique in its applications and properties.

Properties

Molecular Formula

C33H39NO4

Molecular Weight

513.7g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate

InChI

InChI=1S/C33H39NO4/c1-17(2)20-15-14-19(5)16-25(20)38-33(37)30(18(3)4)34-31(35)28-26-21-10-6-7-11-22(21)27(29(28)32(34)36)24-13-9-8-12-23(24)26/h6-13,17-20,25-30H,14-16H2,1-5H3

InChI Key

LBRKCGPPIMREDK-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)OC(=O)C(C(C)C)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C(C)C)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C(C)C

Origin of Product

United States

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